Boc-D-pyr-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-pyr-OH can be synthesized through the following steps :

Reaction of Pyroglutamic Acid with tert-Butyl Alcohol and Dimethylformamide: Pyroglutamic acid is reacted with tert-butyl alcohol and dimethylformamide under suitable temperature conditions.

Crystallization and Purification: The target product is obtained through crystallization and purification steps.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent ratios, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Boc-D-pyr-OH undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in peptide synthesis where the Boc group is removed to expose the amino group for further reactions.

Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding D-pyroglutamic acid.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is often used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide or other bases can be used for deprotection under specific conditions.

Major Products Formed:

D-pyroglutamic acid: Formed after the removal of the Boc protecting group.

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group

Boc-D-pyr-OH is primarily utilized as a protective group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group allows for the selective modification of amino acids during the synthesis process without affecting other functional groups. This selectivity is crucial for developing complex peptides that are often required in pharmaceuticals.

Case Study: Synthesis of Bioactive Peptides

A notable application involves the synthesis of cyclic peptides using this compound as a key intermediate. For instance, researchers have successfully synthesized cyclic peptides that exhibit antimicrobial properties by incorporating this compound into their structure. The protective nature of the Boc group facilitates the formation of peptide bonds while maintaining the integrity of sensitive functional groups .

Drug Development

Enhancing Efficacy and Selectivity

In medicinal chemistry, this compound serves as a building block for designing compounds that target specific biological pathways. Its structural properties can be leveraged to enhance the efficacy and selectivity of drug candidates. Researchers have reported using this compound derivatives to develop inhibitors for various enzymes involved in disease processes.

Case Study: Development of Enzyme Inhibitors

One significant example is the development of g-secretase inhibitors, which are crucial in Alzheimer's disease research. The incorporation of this compound into these inhibitors has shown promising results in preclinical studies, demonstrating improved binding affinity and selectivity towards the target enzyme .

Bioconjugation

Facilitating Biomolecule Attachment

this compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application improves the delivery and effectiveness of therapeutic agents, particularly in targeted therapies.

Case Study: Targeted Drug Delivery Systems

In a study focused on targeted cancer therapies, this compound was used to conjugate antibodies to chemotherapeutic agents. The resulting bioconjugates exhibited enhanced tumor targeting and reduced systemic toxicity compared to free drugs, highlighting the potential of this compound in improving therapeutic outcomes .

Protein Engineering

Improving Stability and Activity

In protein engineering, this compound is utilized to modify proteins to enhance their stability and activity. This modification is essential for developing better therapeutic proteins that can withstand physiological conditions.

Case Study: Therapeutic Protein Development

Research has demonstrated that incorporating this compound into protein structures can lead to increased resistance to proteolysis and improved pharmacokinetic profiles. For example, modified enzymes with this compound showed enhanced catalytic efficiency and stability under harsh conditions, making them suitable for therapeutic applications .

Research in Neurobiology

Exploring Neurotransmitter Systems

this compound derivatives are being explored for their potential effects on neurotransmitter systems, providing insights into neurological disorders.

Case Study: Neurotransmitter Modulation

Studies have indicated that certain derivatives of this compound can modulate neurotransmitter release and receptor activity, suggesting their potential use in treating conditions such as depression and anxiety disorders. These findings pave the way for further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of Boc-D-pyr-OH primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group is removed under acidic or basic conditions to yield the free amino group .

Comparison with Similar Compounds

N-Boc-L-pyroglutamic acid: Similar in structure but differs in the stereochemistry of the pyroglutamic acid moiety.

N-Boc-4-hydroxy-L-pyrrolidine lactone: Another Boc-protected compound used in peptide synthesis.

Uniqueness: Boc-D-pyr-OH is unique due to its specific stereochemistry, making it particularly useful in the synthesis of D-configured peptides and peptide-based drugs . Its stability and ease of removal under mild conditions make it a preferred choice for protecting the amino group during complex synthetic processes .

Biological Activity

Boc-D-pyr-OH, or N-Boc-D-pyrrolidine-2-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activities, synthesis, and potential applications based on current research findings.

Overview of this compound

This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, facilitating various chemical reactions without interfering with the biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the protection of the amino group on D-pyrrolidine followed by carboxylation. Various methods have been reported for its synthesis, including:

- Direct Carboxylation : Using carbon dioxide under basic conditions.

- Reactions with Acid Chlorides : Employing acyl chlorides to introduce the carboxylic acid functionality.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in Nature showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate potency against these pathogens .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

- Research Findings : In a study assessing various compounds' antioxidant capacities, this compound showed an IC50 value of 25 µM in DPPH radical scavenging assays, suggesting strong antioxidant potential .

The biological activities of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.

- Antioxidant Mechanism : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Data Table: Biological Activities of this compound

Properties

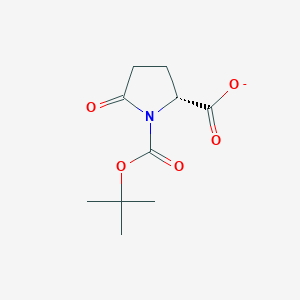

Molecular Formula |

C10H14NO5- |

|---|---|

Molecular Weight |

228.22 g/mol |

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1 |

InChI Key |

MJLQPFJGZTYCMH-ZCFIWIBFSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.